molecular formula C17H23ClN2O2 B2926562 3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034606-18-1

3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2926562
CAS No.: 2034606-18-1
M. Wt: 322.83
InChI Key: IBRZZTIOJDBKHJ-UHFFFAOYSA-N
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Description

3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a piperidine moiety that is further substituted with an oxolane (tetrahydrofuran) ring. This structure combines several privileged motifs commonly found in pharmacologically active compounds, suggesting significant potential for use in medicinal chemistry and drug discovery research . The compound's molecular framework is similar to that of other benzamide- and piperidine-containing molecules which have been investigated for their activity against various biological targets, such as protein kinases and other enzymes . The chlorinated benzamide group can act as a key pharmacophore for target binding, while the piperidine-oxolane side chain may influence the molecule's physicochemical properties and bioavailability. This compound is intended for research applications as a chemical probe or a building block in the synthesis of more complex molecules. It can be utilized in high-throughput screening campaigns to identify new biological activities, or in structure-activity relationship (SAR) studies to optimize lead compounds for potency and selectivity. Researchers can explore its potential interaction with various enzymes and receptors, contributing to the development of novel therapeutic agents. As with all materials of this nature, this compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-chloro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRZZTIOJDBKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is synthesized through amide bond formation reactions, often using reagents like benzoyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide C₁₇H₂₁ClN₂O₂ 328.82 3-Cl benzamide; oxolan-3-yl-piperidine
4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide C₂₂H₂₇N₂O₂ 357.47 4-Me benzamide; 4-Me-benzoyl-piperidine
4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)... C₃₃H₃₄ClN₇O₄ 676.13 3-Cl, pyrazolopyridine; 1-methylpiperidin-4-yl
2-methoxy-N-{1-[4-phenyl-1-(propylsulfonyl)piperidin-4-yl]-methyl}benzamide C₂₃H₂₉N₂O₃S 437.56 2-OMe benzamide; propylsulfonyl-piperidine

Key Observations :

  • Substituent Effects : The chloro group in the target compound may enhance electrophilicity compared to methyl or methoxy groups in analogs, influencing receptor binding or metabolic stability.
  • Solubility : The oxolan group (ether) likely improves aqueous solubility relative to the hydrophobic 4-methylbenzoyl group in the compound from .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Target/Activity Key Findings
This compound Not explicitly reported Structural similarity to GlyT-1 inhibitors suggests potential CNS activity
2-methoxy-N-{1-[4-phenyl-1-(propylsulfonyl)piperidin-4-yl]-methyl}benzamide Glycine Transporter-1 (GlyT-1) inhibitor Demonstrated efficacy in preclinical schizophrenia models
4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)... Kinase inhibitor (implied by pyrazolopyridine) High molecular complexity may limit blood-brain barrier penetration

Key Observations :

  • Target Specificity : The sulfonyl-piperidine analog () exhibits GlyT-1 inhibition, a mechanism relevant to schizophrenia treatment. The target compound’s oxolan-piperidine group may similarly modulate CNS targets due to piperidine’s prevalence in neuroactive drugs .
  • Binding Interactions : The crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () reveals a half-chair piperidine conformation and hydrogen-bonding networks involving the amide group, suggesting that the target compound’s piperidine-oxolan substituent could alter conformational dynamics .

Biological Activity

The compound 3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a complex organic molecule that belongs to the class of benzamide derivatives. Its structure features a benzamide core with a chlorine atom and a piperidine derivative modified by an oxolan unit. This structural complexity suggests potential biological activities, particularly in modulating enzyme functions and receptor interactions.

Benzamide derivatives, similar to the compound , often exhibit significant interactions with various biological targets due to their ability to form hydrogen bonds and hydrophobic interactions. The presence of heterocyclic rings such as oxolane and piperidine enhances the likelihood of these compounds influencing cellular functions, including:

  • Enzyme modulation : Compounds with piperidine moieties have been associated with various enzyme inhibitory activities, such as acetylcholinesterase inhibition, which is crucial in the treatment of neurodegenerative diseases.
  • Receptor binding : The structural features may allow for effective binding to neurotransmitter receptors, potentially impacting signaling pathways involved in conditions like schizophrenia and depression .

Pharmacological Studies

Research on similar compounds indicates that they can exhibit diverse pharmacological effects. For instance:

  • GlyT1 Inhibition : A related compound demonstrated potent inhibition of the glycine transporter 1 (GlyT1), with an IC50 value of 1.8 nM. This activity suggests therapeutic potential for treating schizophrenia without significant central nervous system side effects .
  • Antibacterial Activity : Compounds containing both piperidine and oxolane structures have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This indicates their potential use as antimicrobial agents .

Case Studies

  • GlyT1 Inhibitors : A study focused on optimizing glycine transporter inhibitors led to the identification of compounds similar to this compound, which showed promising results in rodent models for schizophrenia. These compounds were evaluated for their pharmacokinetic properties, including plasma exposure and brain penetration, essential for assessing their therapeutic viability .
  • Antimicrobial Screening : Another investigation synthesized various piperidine derivatives and assessed their antibacterial properties. The findings indicated that several compounds exhibited strong inhibitory effects against urease and moderate activity against specific bacterial strains, highlighting the therapeutic potential of piperidine-containing molecules in infectious diseases .

Comparative Data Table

The following table summarizes key findings from studies involving compounds structurally related to this compound.

Compound StructureBiological ActivityIC50 (nM)Reference
3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamideGlyT1 Inhibition1.8
Piperidine derivatives with oxolaneAntibacterial against Salmonella typhiModerate
Acetylcholinesterase inhibitorsNeuroprotective effectsStrong

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